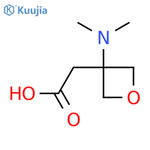

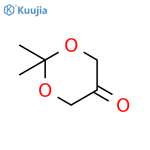

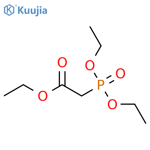

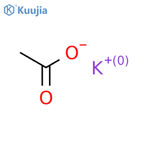

Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones

,

Heterocycles,

2014,

88(2),

1079-1100